molecular formula C9H5F3O3 B1322538 3-(2,2,2-Trifluoroacetyl)benzoic acid CAS No. 213598-05-1

3-(2,2,2-Trifluoroacetyl)benzoic acid

Cat. No. B1322538
M. Wt: 218.13 g/mol
InChI Key: UQADNFKCBLPCTM-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroacetyl)benzoic acid is a chemical compound that is part of a broader class of benzoic acid derivatives. These compounds are characterized by their benzoic acid core structure and various substituents that can significantly alter their chemical and physical properties. The trifluoroacetyl group attached to the benzoic acid core in this compound suggests the presence of fluorine atoms, which are known to impart unique chemical properties due to their high electronegativity and small size .

Synthesis Analysis

The synthesis of benzoic acid derivatives can involve various methods, including nucleophilic substitution reactions. For instance, the trifluoromethylation of benzoic acids to produce aryl trifluoromethyl ketones is achieved using TMSCF3 and anhydrides as activating agents . Similarly, hypervalent iodine reagents derived from 3-iodosylbenzoic acid have been used to prepare compounds like 3-[bis(trifluoroacetoxy)iodo]benzoic acid, which can be easily recovered and recycled . These methods highlight the versatility and efficiency of synthesizing benzoic acid derivatives with trifluoroacetyl groups.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be complex, especially when substituted with various functional groups. X-ray diffraction techniques are often employed to determine the crystal and molecular structure of these compounds. For example, the structure of 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate has been elucidated using X-ray analysis, revealing how ions pack in chains through hydrogen bond interactions . Such detailed structural information is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Benzoic acid derivatives participate in a range of chemical reactions. Trifluoroacetic acid, a related compound, has been used as a catalyst for the synthesis of benzodiazepines and benzimidazoles, indicating its reactivity and potential as a catalyst in organic synthesis . The reactivity of these compounds is also influenced by the presence of substituents, as seen in the case of 2,4,6-tris(trifluoromethyl)benzoic acid, which exhibits unique reactivity due to steric hindrance .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are significantly influenced by their molecular structure. For instance, the presence of perfluoroalkyl substituents can lead to the formation of liquid crystalline structures, such as cubic phases, due to the incompatibility between perfluoroalkyl groups and hydrocarbon moieties . The photophysical properties of these compounds are also of interest, as demonstrated by lanthanide-based coordination polymers assembled from derivatives of benzoic acids, which exhibit interesting luminescence properties . These properties are not only fascinating from a scientific perspective but also have practical implications in material science and photonics.

Scientific Research Applications

Organic Synthesis

  • Results : The use of this compound has enabled the synthesis of molecules with improved pharmacological properties, such as increased metabolic stability and lipophilicity due to the trifluoromethyl group .

Pharmaceutical Research

  • Results : The incorporation of 3-(2,2,2-Trifluoroacetyl)benzoic acid into drug compounds has led to the development of potential therapeutic agents with better bioavailability and target specificity .

Material Science

  • Results : The resulting fluorinated polymers exhibit superior performance in harsh chemical environments and are used in a variety of industrial applications .

Analytical Chemistry

  • Results : The use of 3-(2,2,2-Trifluoroacetyl)benzoic acid has improved the accuracy and reliability of analytical methods for detecting fluorinated substances in various samples .

Biochemistry

  • Results : Preliminary studies suggest that it may serve as a lead compound for the development of new inhibitors that can modulate enzyme activity for therapeutic purposes .

Environmental Science

  • Results : Research indicates that while it has unique properties beneficial for industrial applications, its environmental fate and potential bioaccumulation are areas of ongoing study .

Catalysis

  • Results : The use of this acid in catalysis has shown to increase reaction rates and improve yields, making processes more efficient and cost-effective .

Fluorescence Studies

  • Results : These studies have provided insights into the behavior of fluorinated compounds in different conditions and have applications in sensor development .

Agrochemical Research

  • Results : The resulting agrochemicals have shown improved efficacy and reduced environmental impact, contributing to sustainable agricultural practices .

Nuclear Magnetic Resonance (NMR) Solvent

  • Results : The use of this compound in NMR has led to more accurate structural determinations and a better understanding of molecular conformations .

Safety and Handling Research

  • Results : The findings from these studies are crucial for developing safety protocols and ensuring the well-being of workers handling such chemicals .

Electronic Materials

  • Results : The incorporation of fluorinated groups has been shown to affect the electronic characteristics of materials, leading to potential applications in the electronics industry .

Safety And Hazards


  • Warning : Handle with care. Avoid inhalation, skin contact, and ingestion.

  • Precautionary Statements : Follow safety guidelines (P261) and avoid contact with eyes and skin (P305+P351+P338).

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).


Future Directions

Research on 3-(2,2,2-Trifluoroacetyl)benzoic acid continues to explore its applications in organic synthesis, drug development, and materials science. Investigating novel derivatives, reaction pathways, and potential biological activities remains an exciting avenue for future studies.


Please note that this analysis is based on available information, and further research may yield additional insights. If you have any specific questions or need further details, feel free to ask!


properties

IUPAC Name

3-(2,2,2-trifluoroacetyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O3/c10-9(11,12)7(13)5-2-1-3-6(4-5)8(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQADNFKCBLPCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626748
Record name 3-(Trifluoroacetyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2,2-Trifluoroacetyl)benzoic acid

CAS RN

213598-05-1
Record name 3-(Trifluoroacetyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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